REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[C:9]1([S:15][CH3:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>ClC(Cl)C>[CH3:16][S:15][C:9]1[CH:14]=[CH:13][C:12]([C:1](=[O:3])[CH3:2])=[CH:11][CH:10]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept below 20° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling (30 min)
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for a further 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
to stand at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated in a separating funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted a further 2 times with dichloroethane (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over Na2SO4 sicc
|
Type
|
CONCENTRATION
|
Details
|
and concentrated
|
Type
|
WASH
|
Details
|
The red-brown residue (15.2 g) is washed with diethyl ether (20 ml) and hexane (20 ml)
|
Type
|
CUSTOM
|
Details
|
12 g of light red (brick-red) substance result
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CSC1=CC=C(C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |